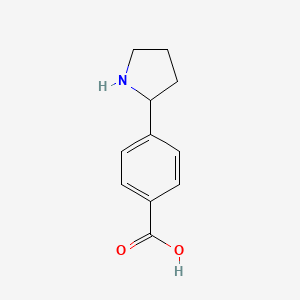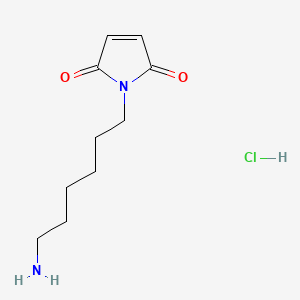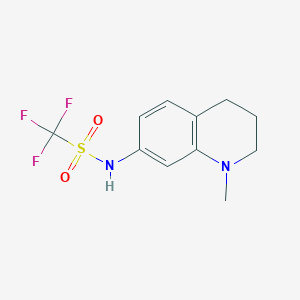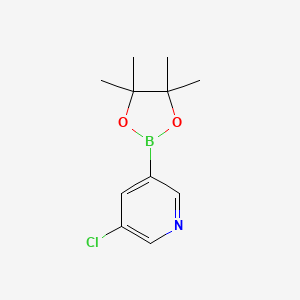![molecular formula C7H6N2O B1592579 7-アミノフューロ[2,3-c]ピリジン CAS No. 1140240-20-5](/img/structure/B1592579.png)
7-アミノフューロ[2,3-c]ピリジン
概要
説明
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of Furo[2,3-c]pyridin-7-amine is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridin-7-amine is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .科学的研究の応用
ここでは、「7-アミノフューロ[2,3-c]ピリジン」の科学研究における用途を、明確にするために別々のセクションに分類した包括的な分析を紹介します。
神経系および免疫系の疾患
7-アミノフューロ[2,3-c]ピリジンに類似した化合物は、その生物学的活性により、神経系および免疫系に関連する疾患の治療における可能性について調査されています。 .
抗糖尿病作用
これらの化合物は、抗糖尿病作用も示しており、糖尿病の新しい治療法の開発に活用できる可能性があります。 .
抗マイコバクテリア活性
これらの化合物は、抗マイコバクテリア活性も示しており、マイコバクテリア感染症に対する治療法の開発に活用できる可能性があります。 .
抗ウイルス作用
関連化合物の抗ウイルス活性は、ウイルス感染症の治療における可能性を示唆しています。 .
抗腫瘍活性
抗腫瘍活性があることが示されており、新しいがん治療法や補助療法につながる可能性があります。 .
光線力学療法
新規なフューロ[2,3-c]ピリジン系光増感剤は、グラム陰性菌の特異的イメージングと光線力学アブレーションの潜在力を示しており、標的を絞った抗菌療法への応用が期待されます。 .
抗菌活性
一部の標題化合物は、特定の細菌や真菌に対して中程度から良好な抗菌活性を示しており、新しい抗菌剤の開発に役立つ可能性があります。 .
化学合成と複合化合物
Safety and Hazards
生化学分析
Biochemical Properties
Furo[2,3-c]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions . This compound has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and the generation of electrophilic intermediates . These interactions can result in covalent binding to cellular proteins and subsequent enzyme inhibition or activation.
Cellular Effects
Furo[2,3-c]pyridin-7-amine exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Furo[2,3-c]pyridin-7-amine can modulate the activity of B-Raf kinase, a key player in the MAPK signaling pathway . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism by altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Furo[2,3-c]pyridin-7-amine involves its binding interactions with various biomolecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing the stability and specificity of these interactions . Furo[2,3-c]pyridin-7-amine can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition through the formation of covalent bonds with the enzyme’s active site . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furo[2,3-c]pyridin-7-amine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, Furo[2,3-c]pyridin-7-amine may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of Furo[2,3-c]pyridin-7-amine vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, Furo[2,3-c]pyridin-7-amine can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Furo[2,3-c]pyridin-7-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular nucleophiles . The compound’s metabolism can influence the levels of various metabolites and affect metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Furo[2,3-c]pyridin-7-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Furo[2,3-c]pyridin-7-amine are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
Furo[2,3-c]pyridin-7-amine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Furo[2,3-c]pyridin-7-amine may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s role in modulating enzyme activity and metabolic pathways.
特性
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)







![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)





